1-tert-Butyl-4-(dichloromethyl)benzene
Overview
Description
1-tert-Butyl-4-(dichloromethyl)benzene is an organic compound with the molecular formula C11H14Cl2. It is related to other compounds such as 1-tert-Butyl-4-chlorobenzene and 1-Butyl-4-(chloromethyl)benzene , which have similar structures but different substituents.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group and a dichloromethyl group. This structure is similar to that of 1-tert-Butyl-4-chlorobenzene and 1-Butyl-4-(chloromethyl)benzene .Scientific Research Applications
Darzens Reaction
1-tert-Butyl-4-(dichloromethyl)benzene is utilized in the Darzens reaction, specifically in the condensation of dichloromethyl tert-butyl ketone with benzaldehyde and related compounds, leading to the production of various chloroketones and epoxy compounds (Mamedov et al., 1992).
Stereochemistry in Cyclic Compounds
This chemical plays a role in the study of stereochemistry of cyclic compounds containing disilanylene. It's involved in reactions with chlorine gas and various organic compounds, leading to the formation of various stereo-specific organometallic compounds (Naka et al., 2004).
Synthesis of Polyamides
It's significant in the synthesis of ortho-linked polyamides, contributing to the development of new polyamides with high thermal stability and solubility, useful in a variety of applications (Hsiao et al., 2000).
Polymerization Initiator
This compound is explored as a component in the initiation of polymerization processes, particularly in the formation of polymers with specific end-groups (Allen & Bevington, 1961).
Formation of Carbazole Derivatives
This compound is utilized in the synthesis of various carbazole derivatives, demonstrating its versatility in organic synthesis (Cao et al., 2008).
Radical Reactions with Phenols
It plays a crucial role in the study of radical reactions, especially in reactions involving phenols and tert-butoxy radicals, providing insights into the kinetics and mechanisms of these reactions (Das et al., 1981).
Genotoxicity Assessment
Although not directly related to this compound, studies on similar compounds, like methyl-tert-butyl ether, provide insights into the potential genotoxic effects of tert-butyl compounds (Chen et al., 2008).
properties
IUPAC Name |
1-tert-butyl-4-(dichloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTQWZWUTLLANF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511898 | |
Record name | 1-tert-Butyl-4-(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79135-60-7 | |
Record name | 1-tert-Butyl-4-(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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